Isopropyl methyl methylphosphonate Isopropyl methyl methylphosphonate
Brand Name: Vulcanchem
CAS No.: 690-64-2
VCID: VC20124366
InChI: InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3
SMILES:
Molecular Formula: C5H13O3P
Molecular Weight: 152.13 g/mol

Isopropyl methyl methylphosphonate

CAS No.: 690-64-2

Cat. No.: VC20124366

Molecular Formula: C5H13O3P

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl methyl methylphosphonate - 690-64-2

Specification

CAS No. 690-64-2
Molecular Formula C5H13O3P
Molecular Weight 152.13 g/mol
IUPAC Name 2-[methoxy(methyl)phosphoryl]oxypropane
Standard InChI InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3
Standard InChI Key GDBDOLDINYFAKS-UHFFFAOYSA-N
Canonical SMILES CC(C)OP(=O)(C)OC

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

Isopropyl methylphosphonate, systematically named methyl(isopropoxy)phosphinic acid, features a central phosphorus atom bonded to a methyl group (CH3-\text{CH}_3), an isopropyl group (OCH(CH3)2-\text{OCH}(\text{CH}_3)_2), and two oxygen atoms (Figure 1). Its IUPAC name derives from the phosphonic acid parent structure, with substituents prioritized by Cahn-Ingold-Prelog rules. The compound’s InChIKey (GHZKGHQGPXBWSN-UHFFFAOYSA-N) and SMILES notation (O=P(O)(OC(C)C)C) provide unambiguous identifiers for database referencing .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}
Molecular Weight152.10 g/mol
Boiling Point121°C (at 10 mmHg)
Density0.976 g/cm³ at 20°C
Solubility in Water1,500 mg/L (20°C)
Vapor Pressure0.28 mmHg at 25°C
Log KowK_{\text{ow}}1.03

Data compiled from experimental measurements and computational predictions .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for isopropyl methylphosphonate:

  • 31P^{31}\text{P} NMR: A singlet at δ\delta 25–30 ppm, characteristic of phosphonate esters.

  • 1H^{1}\text{H} NMR: Doublets at δ\delta 1.2–1.4 ppm (isopropyl methyl groups) and a singlet at δ\delta 1.5–1.7 ppm (methylphosphonate).

Mass spectrometry (MS) with electron ionization (70 eV) produces a base peak at m/zm/z 153, corresponding to the [MC3H7]+[M - \text{C}_3\text{H}_7]^+ fragment. Trimethylsilyl derivatization improves GC-MS compatibility, yielding a retention time of 8.5 minutes on TG-5 SilMS columns .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Isopropyl methylphosphonate is synthesized via esterification of methylphosphonic acid with isopropyl alcohol under acidic catalysis:

CH3P(O)(OH)2+(CH3)2CHOHH+CH3P(O)(OCH(CH3)2)OH+H2O\text{CH}_3\text{P(O)(OH)}_2 + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{H}^+} \text{CH}_3\text{P(O)(OCH}(\text{CH}_3)_2)\text{OH} + \text{H}_2\text{O}

Key steps include:

  • Refluxing at 80–100°C for 4–6 hours.

  • Distillation under reduced pressure (10–20 mmHg) to isolate the product.

  • Purification via silica gel chromatography (ethyl acetate/hexane eluent) .

Industrial Manufacturing

Large-scale production employs bromotrimethylsilane (BTMS) for silylation-dealkylation of dialkyl methylphosphonates:

CH3P(O)(OR)2+BTMSCH3P(O)(OSiMe3)ORH2OCH3P(O)(OH)OR\text{CH}_3\text{P(O)(OR)}_2 + \text{BTMS} \rightarrow \text{CH}_3\text{P(O)(OSiMe}_3\text{)OR} \xrightarrow{\text{H}_2\text{O}} \text{CH}_3\text{P(O)(OH)OR}

This method achieves >90% yield under mild conditions (25–40°C) and is preferred for its scalability .

Chemical Reactivity and Derivatives

Hydrolysis Pathways

Isopropyl methylphosphonate undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis: Yields methylphosphonic acid and isopropyl alcohol.

    CH3P(O)(OCH(CH3)2)OH+H2OH+CH3P(O)(OH)2+(CH3)2CHOH\text{CH}_3\text{P(O)(OCH}(\text{CH}_3)_2)\text{OH} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{P(O)(OH)}_2 + (\text{CH}_3)_2\text{CHOH}
  • Basic Hydrolysis: Forms sodium methylphosphonate via saponification .

Oxidation and Substitution

Oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) produces phosphorylated intermediates, while nucleophilic substitution replaces the isopropyl group with amines or thiols. These derivatives are pivotal in agrochemical and pharmaceutical synthesis .

Applications in Industry and Research

Pesticide Formulations

Isopropyl methylphosphonate acts as a precursor to organophosphate insecticides, such as malathion and diazinon. Its phosphonate moiety inhibits acetylcholinesterase (AChE) in pests, disrupting neuromuscular function .

Chemical Warfare Simulants

As a structural analog of sarin (GB), isopropyl methylphosphonate serves as a non-toxic simulant for calibrating detection equipment. Its vapor pressure (0.28 mmHg) and proton affinity (931 kJ/mol) mimic nerve agents, enabling realistic field testing .

Table 2: Comparison with Sarin (GB)

PropertyIsopropyl MethylphosphonateSarin (GB)
Molecular Weight152.10 g/mol140.09 g/mol
Boiling Point121°C (10 mmHg)158°C (760 mmHg)
LD50_{50} (Oral, Rat)500–1,500 mg/kg0.02 mg/kg
AChE InhibitionWeakIrreversible

Data from toxicological studies and regulatory assessments .

Analytical Detection Methods

Ion Mobility Spectrometry (IMS)

Pocket-sized IMS detectors (e.g., LCD-3.2E) identify isopropyl methylphosphonate via ammonia-doped positive ion mode:

  • Monomer Peak: K0=1.41cm2V1s1K_0 = 1.41 \, \text{cm}^2 \text{V}^{-1} \text{s}^{-1}.

  • Dimer Peak: K0=1.04cm2V1s1K_0 = 1.04 \, \text{cm}^2 \text{V}^{-1} \text{s}^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS quantification uses a TG-5 SilMS column (30 m × 0.25 mm) with temperature programming (60–110°C). The limit of detection (LoD) is 0.21 μg/mL, suitable for environmental monitoring .

Regulatory and Environmental Considerations

Isopropyl methylphosphonate is regulated under the Chemical Weapons Convention (CWC) due to its structural similarity to Schedule 1 substances. Environmental persistence (t1/2t_{1/2} = 30–60 days in soil) necessitates containment in industrial discharges .

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